N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
“N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine” is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both phenyl and thiophene groups in its structure suggests that it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazo[1,2-a]pyrimidine core or the phenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Phenyl-substituted imidazo[1,2-a]pyrimidines: Compounds with phenyl groups attached to the imidazo[1,2-a]pyrimidine core.
Thiophene-substituted imidazo[1,2-a]pyrimidines: Compounds with thiophene groups attached to the imidazo[1,2-a]pyrimidine core.
Uniqueness
The unique combination of the phenyl and thiophene groups in “N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine” may confer distinct chemical properties and biological activities compared to other similar compounds. This uniqueness can be explored through comparative studies and experimental validation.
Properties
Molecular Formula |
C19H18N4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C19H18N4S/c1-3-14-8-4-7-13(2)16(14)21-18-17(15-9-5-12-24-15)22-19-20-10-6-11-23(18)19/h4-12,21H,3H2,1-2H3 |
InChI Key |
VXXZQHTXQNOOBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=CC=CS4)C |
Origin of Product |
United States |
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